An In-depth Technical Guide to Cbz-N-amido-PEG20-acid
An In-depth Technical Guide to Cbz-N-amido-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Cbz-N-amido-PEG20-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The unique properties of this linker, including its defined length, hydrophilicity, and orthogonal protecting groups, make it a valuable tool in the synthesis of targeted protein degraders.
Core Properties and Specifications
Cbz-N-amido-PEG20-acid is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine. The PEG chain consists of 20 ethylene (B1197577) glycol units, contributing to the molecule's solubility and pharmacokinetic properties in resulting PROTACs.
Table 1: Molecular and Chemical Properties of Cbz-N-amido-PEG20-acid
| Property | Value | References |
| Molecular Formula | C₅₁H₉₃NO₂₄ | [1][2][3][4] |
| Molecular Weight | ~1104.29 g/mol | [1][2][5] |
| Exact Mass | 1103.6100 | [1] |
| Elemental Analysis | C: 55.47%, H: 8.49%, N: 1.27%, O: 34.77% | [1] |
| Synonyms | CBZ-NH-PEG20-CH2CH2COOH, Cbz-PEG20-acid | [1][4] |
Experimental Protocols
The bifunctional nature of Cbz-N-amido-PEG20-acid allows for sequential conjugation to two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following are generalized protocols for the key reactions involving this linker.
Amide Bond Formation via EDC/DCC Coupling
The terminal carboxylic acid of Cbz-N-amido-PEG20-acid can be coupled to a primary or secondary amine of a target molecule (e.g., a ligand for a protein of interest) using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][6][7][8]
Materials:
-
Cbz-N-amido-PEG20-acid
-
Amine-containing molecule (e.g., target protein ligand)
-
EDC or DCC
-
(Optional) N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization[9]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolution: Dissolve Cbz-N-amido-PEG20-acid (1.0 eq) and the amine-containing molecule (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Activation (Optional but Recommended): If using, add NHS or HOBt (1.0-1.2 eq) to the mixture.
-
Coupling Agent Addition: Slowly add EDC or DCC (1.1-1.5 eq) to the reaction mixture at 0 °C to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous wash.
-
The reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.
-
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography.
Cbz-Group Deprotection via Hydrogenolysis
The Cbz group is a stable protecting group that can be selectively removed under mild conditions by catalytic hydrogenolysis, exposing the terminal amine for subsequent coupling reactions.[1][5]
Materials:
-
Cbz-protected PEG conjugate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation:
-
H₂ Gas: Place the reaction flask under an atmosphere of hydrogen gas and stir vigorously.
-
Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) or cyclohexadiene to the reaction mixture.
-
-
Reaction: The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification or purified by chromatography if necessary.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using Cbz-N-amido-PEG20-acid.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. medkoo.com [medkoo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CBZ-N-amido-PEG20-Acid - CD Bioparticles [cd-bioparticles.net]
- 9. peptide.com [peptide.com]
